molecular formula C16H21FN2O5 B1403220 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1232234-74-0

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1403220
CAS No.: 1232234-74-0
M. Wt: 340.35 g/mol
InChI Key: VEJCJXGMBORZGM-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperidine ring, a fluoro-nitro-phenoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the fluoro-nitro-phenoxy intermediate, which is then reacted with piperidine and tert-butyl ester under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-(3-Amino-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid methyl ester
  • 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid ethyl ester
  • 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl ester group, in particular, provides steric hindrance that can influence the compound’s interactions with other molecules and its overall stability.

Properties

IUPAC Name

tert-butyl 4-(3-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-11(7-9-18)23-12-4-5-14(19(21)22)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJCJXGMBORZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Fluoro-4-nitro phenol (5 g, 0.032 moles), potassium carbonate (6.34 g, 0.047 moles) and tert-Butyl 4-(toluene-4-sulfonyloxy)piperidine-1-carboxylate (14 g, 0.04 moles) in dimethylformamide (50 mL) were stirred at 100° C. After completion of reaction, the mass was quenched on to water (100 mL) and extracted with ethyl acetate (2×100 mL). The resulting organic layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure to obtain the crude residue, which was further purified by flash chromatography using (ethyl acetate:hexane, 0.5:9.5) to afford the title compound 9.23 g (Yield: 85%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

To a mixture of 5.0 g (31.80 mmole) of 3-fluoro-4-nitrophenol, 8.32 g (41.31 mmole) of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester and 14.32 g (54.06 mmole) of triphenylphosphine in 100 mL of tetrahydrofuran was added 8.4 mL (54.06 mmole) of diethyl azodicarboxylate. The mixture was stirred at room temperature for 18 hours and then concentrated under reduced pressure. The residue was purified by silica gel chromatography eluting with ethyl acetate-hexanes (gradient 0:100-40:60) to give 6.94 g of 4-(3-fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (IV.21a).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
Quantity
14.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
8.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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